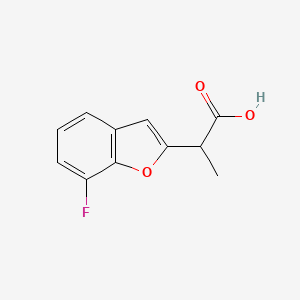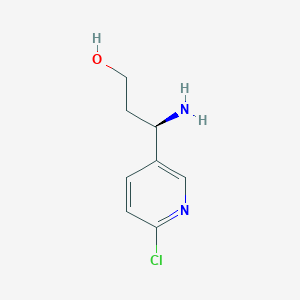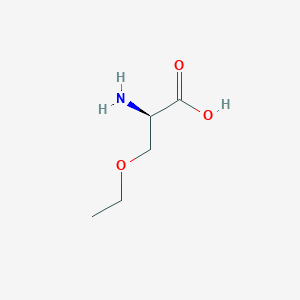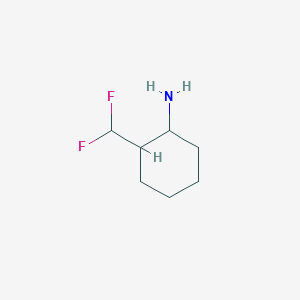
2-(Difluoromethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)cyclohexan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a cyclohexane ring with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)cyclohexan-1-amine typically involves the introduction of a difluoromethyl group into a cyclohexane ring. One common method is the difluoromethylation of cyclohexanone followed by reductive amination. This process can be achieved using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Utilizing fluoroform (CHF3) as a difluoromethylating reagent in a continuous flow setup has been reported to be an effective method .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexane compounds .
Scientific Research Applications
2-(Difluoromethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)cyclohexan-1-amine involves its interaction with molecular targets through its amine and difluoromethyl groups. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)cyclohexan-1-amine: Similar in structure but with the difluoromethyl group at a different position on the cyclohexane ring.
1-(Difluoromethyl)cyclohexan-1-amine: Another positional isomer with distinct chemical properties.
Uniqueness
2-(Difluoromethyl)cyclohexan-1-amine is unique due to its specific positioning of the difluoromethyl group, which can result in different reactivity and interaction profiles compared to its isomers. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
1461704-96-0 |
|---|---|
Molecular Formula |
C7H13F2N |
Molecular Weight |
149.18 g/mol |
IUPAC Name |
2-(difluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H13F2N/c8-7(9)5-3-1-2-4-6(5)10/h5-7H,1-4,10H2 |
InChI Key |
HLNLZXBEVAQIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)
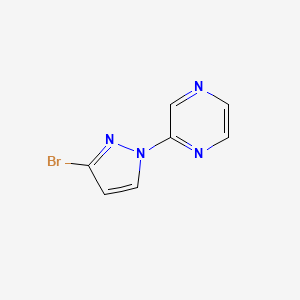

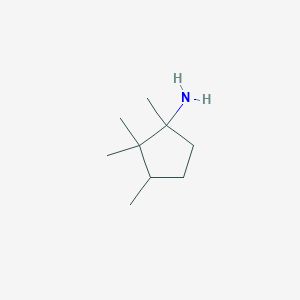
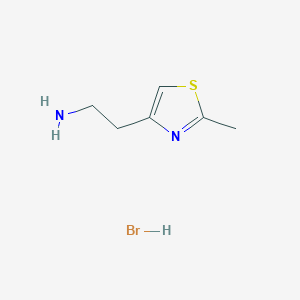
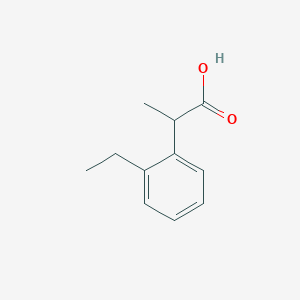
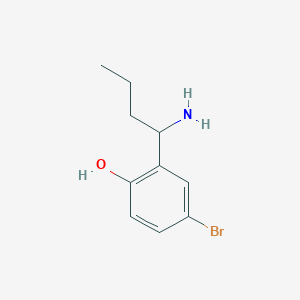
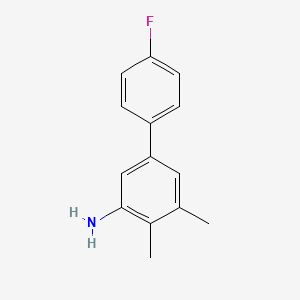

![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13317250.png)
